2-Bromo-6-nitropyridin-4-ol
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are of paramount importance in organic chemistry. numberanalytics.com Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a conjugated system of six π-electrons delocalized over the ring. globalresearchonline.net This endows pyridine derivatives with unique electronic properties and versatility in chemical reactions. numberanalytics.com
The presence of the nitrogen atom makes the pyridine ring electron-deficient and capable of participating in a variety of chemical transformations, including both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity allows for the straightforward introduction of different functional groups, leading to a vast library of substituted pyridine compounds.
Pyridine derivatives are integral components in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.combohrium.com In the pharmaceutical industry, the pyridine scaffold is present in a wide range of therapeutic agents. nih.gov Their applications in agriculture include use as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, pyridine-based compounds are utilized in the development of functional materials like conducting polymers. numberanalytics.com The broad utility of pyridine derivatives underscores their significance as a key structural motif in modern organic synthesis.
Overview of Halogenated Nitropyridinols as Research Subjects
Halogenated nitropyridinols represent a specific and important subclass of substituted pyridines. These compounds contain at least one halogen atom (such as bromine, chlorine, fluorine, or iodine) and a nitro group attached to the pyridinol framework. sigmaaldrich.com The presence of both a halogen and a nitro group, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the pyridine ring.
Halogenated heterocyclic compounds are crucial intermediates in synthetic organic chemistry. sigmaaldrich.com The halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group, on the other hand, can be reduced to an amino group, providing a pathway to a different class of substituted pyridines.
The study of halogenated nitropyridinols is driven by their potential as versatile precursors for the synthesis of more complex and functionally diverse molecules. The interplay of the different substituents on the pyridinol ring allows for fine-tuning of the molecule's properties and reactivity, making them valuable tools for chemical research and drug discovery. Although often associated with synthetic chemicals, halogenated compounds are also found in nature, with over 5000 naturally occurring organohalogen compounds identified. nih.govresearchgate.net
Chemical Profile of 2-Bromo-6-nitropyridin-4-ol
The following sections detail the specific chemical and physical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVGBYIGRVJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Nitropyridin 4 Ol and Analogous Structures
Structure and Basic Chemical Data
2-Bromo-6-nitropyridin-4-ol is a substituted pyridinol with a bromine atom at the 2-position and a nitro group at the 6-position of the pyridin-4-ol ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 98494-43-0 |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
Spectroscopic and Physicochemical Properties
The spectroscopic and physicochemical properties of this compound are essential for its characterization and for predicting its behavior in chemical reactions.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value/Description |
|---|---|
| Melting Point | >300 °C |
| Boiling Point | Not available |
| Solubility | Not available |
| ¹H NMR Spectroscopy | The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro substituents. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display signals for the five carbon atoms of the pyridine ring. The positions of these signals would be dictated by the substitution pattern. |
| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and C=C and C=N stretching vibrations of the aromatic ring. |
| UV-Vis Spectroscopy | The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within the substituted pyridine system. |
Synthesis and Reactivity
The synthesis and reactivity of this compound are central to its utility as a chemical intermediate.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reaction sequences starting from readily available pyridine derivatives. A common strategy would be the nitration of a suitably substituted bromopyridine precursor, followed by the introduction of the hydroxyl group. The precise conditions, including reagents and solvents, would be optimized to achieve the desired product with good yield and purity.
Chemical Reactivity and Transformation
The chemical reactivity of this compound is governed by the interplay of its functional groups.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromo and nitro substituents, makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position is a potential leaving group that can be displaced by various nucleophiles.
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group using standard reducing agents. This transformation opens up avenues for further functionalization, such as diazotization and subsequent reactions.
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for modification at this position.
Applications in Scientific Research
The unique structural features of this compound make it a valuable tool in various areas of scientific research.
Use as a Building Block in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its multiple reaction sites allow for a stepwise and controlled elaboration of the molecular structure. For instance, the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon bonds, while the nitro and hydroxyl groups can be transformed into other functionalities.
Role in the Development of Novel Chemical Entities
The substituted pyridinol scaffold is of interest in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. By using this compound as a starting material, researchers can synthesize libraries of new compounds and screen them for desired properties. The ability to systematically modify the structure at different positions is crucial for establishing structure-activity relationships.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Hydroxylation and Oxygen Functionalization
The introduction of a hydroxyl group onto a pyridine ring is a critical transformation for accessing pyridinols and pyridones. This section explores methods for achieving this, particularly in the context of electron-deficient rings bearing nitro and bromo substituents.
Introduction of Hydroxyl Groups on Pyridine Ring Systems
Direct hydroxylation of the pyridine core can be challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic attack. uoanbar.edu.iq However, several strategies have been developed to introduce hydroxyl groups.
One classical method involves the diazotization of an aminopyridine to form a diazonium salt, which can then be hydrolyzed to the corresponding pyridinol. This is a versatile method but requires the prior synthesis of the corresponding aminopyridine precursor. ncert.nic.in
More direct approaches involve the oxidation of the pyridine ring. The oxidation of pyridine itself to pyridine N-oxide is a common first step. wikipedia.org These N-oxides can then undergo rearrangement or further reaction to introduce a hydroxyl group. For instance, pyridine N-oxides can be converted to 2-pyridones using acetic anhydride. A more recent method describes the photochemical valence isomerization of pyridine N-oxides, which can lead to the formation of C3-hydroxy pyridines.
For highly electron-deficient rings, such as nitropyridines, direct nucleophilic hydroxylation can be feasible. Treatment of an electron-deficient nitropyridine with a strong base and an oxygen source like hydrogen peroxide can introduce a hydroxyl group onto the ring.
| Method | Description | Typical Reagents | Key Features |
| Diazotization of Aminopyridines | Conversion of an amino group to a diazonium salt, followed by hydrolysis. | NaNO₂, aq. acid; H₂O, heat | Versatile, but requires aminopyridine precursor. |
| From Pyridine N-Oxides | Oxidation to an N-oxide followed by rearrangement or substitution. | Peracids (for N-oxidation); Acetic anhydride | Common strategy to activate the pyridine ring. wikipedia.org |
| Direct Nucleophilic Hydroxylation | Direct reaction with a hydroxide (B78521) source, typically on electron-deficient pyridines. | KOH, K₂O₂, H₂O₂ | Feasible for rings activated by electron-withdrawing groups. |
| Photochemical Isomerization | UV light-induced isomerization of pyridine N-oxides to introduce a hydroxyl group. | UV light, acid | Modern method for accessing specific regioisomers. |
Derivations from Nitropyridinols
Synthesizing the target molecule can also be approached by starting with a pre-existing nitropyridinol scaffold and subsequently introducing the bromo substituent. Nitropyridinols can be synthesized by the direct nitration of hydroxypyridines. For example, 4-hydroxypyridine (B47283) can be nitrated using a mixture of fuming nitric acid and oleum (B3057394) to yield 3-nitro-4-pyridinol. google.com Similarly, 2,6-dimethyl-4-hydroxypyridine (B130123) can be dinitrated under similar conditions to produce 2,6-dimethyl-3,5-dinitro-4-pyridinol. google.com
Once the nitropyridinol is obtained, the next step would be halogenation. Electrophilic halogenation of the pyridine ring is generally difficult but can be achieved under vigorous conditions. uoanbar.edu.iq The presence of both a hydroxyl (activating, ortho-, para-directing) and a nitro group (deactivating, meta-directing) complicates the regioselectivity of bromination. The final position of the incoming bromine atom would depend on the interplay of these electronic effects and the reaction conditions employed. For a 3-nitropyridin-4-ol, the bromine would be directed to the C2 or C6 position, ortho to the hydroxyl group.
Multistep Synthetic Routes for the Compound
Given the multiple substituents on the target molecule, a multistep synthesis is inevitable. The order in which the functional groups are introduced is critical to the success of the synthesis, a concept known as sequential functionalization.
Sequential Functionalization Strategies
The synthesis of polysubstituted pyridines relies heavily on strategic, sequential introduction of functional groups. researchgate.net The electron-withdrawing nature of the pyridine nitrogen atom, further compounded by a nitro group, dictates the feasibility and regioselectivity of subsequent reactions. uoanbar.edu.iq
A plausible synthetic strategy for this compound could begin with a readily available precursor, such as 2,6-disubstituted pyridines. nih.gov For instance, starting with 2,6-dibromopyridine, one could envision a sequence involving:
Nitration: Introduction of a nitro group. The nitration of halogenated pyridines can be achieved, though it often requires harsh conditions (e.g., H₂SO₄/HNO₃ at high temperatures). youtube.com The nitro group would likely be directed to the 4-position due to the influence of the two bromine atoms. This would yield 2,6-dibromo-4-nitropyridine (B61615).
Selective Hydroxylation: The final step would be the selective replacement of one of the bromine atoms with a hydroxyl group. This could be attempted via nucleophilic aromatic substitution (SNAr). The strong activation provided by the para-nitro group should facilitate the displacement of a bromide at the C2 or C6 position by a nucleophile like hydroxide.
Alternatively, one could start from a pyridin-4-ol, perform nitration first, and then bromination. The regiochemical outcome of each step would need to be carefully controlled.
Utilization of Precursors and Key Intermediates
The selection of the starting material is crucial for an efficient synthesis. Several key precursors and intermediates can be considered for the synthesis of this compound and its analogs.
A classic route to 2,6-disubstituted pyridines involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine) to 2,6-pyridinedicarboxylic acid, which can then be converted to other functional groups. google.com However, for the target compound, precursors that already contain some of the required functionality are more practical.
Table of Potential Precursors:
| Precursor | CAS Number | Potential Role in Synthesis | Reference |
| 2,6-Dibromopyridine | 626-05-1 | Starting material for sequential nitration and hydroxylation. | researchgate.net |
| 4-Hydroxypyridine | 626-64-2 | Starting material for sequential nitration and bromination. | google.com |
| 2,6-Dichloro-4-carboxypyridine | 53636-84-5 | Can be converted to 2,6-dihalo-4-hydroxypyridine derivatives. | researchgate.net |
| 2,6-Dibromo-4-nitropyridine | 175422-04-5 | A key intermediate where the final step would be selective hydroxylation. | |
| 3-Nitro-4-pyridinol | An intermediate for subsequent bromination. | google.com |
The synthesis of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine starting from 2,6-dihydroxy-isonicotinic acid highlights a strategy where the C4 functionality is established early, followed by modification at the C2 and C6 positions. researchgate.net This underscores the modularity of pyridine synthesis, where different building blocks can be assembled in various orders.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product in a multistep synthesis. Key parameters include temperature, solvent, catalyst, and reaction time.
Nitration: The nitration of pyridine and its derivatives is notoriously difficult and often requires forcing conditions (e.g., fuming H₂SO₄/HNO₃ at temperatures up to 300 °C), which can lead to low yields. youtube.com The presence of activating groups (like -OH) can facilitate the reaction, while deactivating groups (like -Br) make it more challenging. For the nitration of a brominated pyridine, careful control of temperature and the nitrating agent's concentration is essential to prevent decomposition and side reactions. youtube.com Using milder nitrating agents, such as nitro-saccharin in the presence of a Lewis acid, can sometimes be a viable alternative. youtube.com
Bromination: Aromatic bromination can be catalyzed by Lewis acids. However, in the case of pyridine, the catalyst can complex with the basic nitrogen atom. The choice of brominating agent (e.g., Br₂, NBS) and solvent is critical. Studies on the bromination of mesitylene (B46885) have shown that pyridinium (B92312) salts can act as catalysts, but their effect is often a general salt effect rather than specific catalysis. researchgate.net
Nucleophilic Substitution: For the conversion of a precursor like 2,6-dibromo-4-nitropyridine to the final product, the conditions for the SNAr reaction must be optimized. This includes the choice of the hydroxide source (e.g., NaOH, KOH), the solvent (polar aprotic solvents like DMF or DMSO are common), and the temperature. The reaction temperature must be high enough to overcome the activation energy but low enough to prevent the displacement of the nitro group or other side reactions.
A general approach to optimizing a multistep synthesis involves a brief study of each step, varying one parameter at a time (e.g., temperature, concentration) to find the conditions that give the best yield and purity before proceeding to the next step. nih.gov
Green Chemistry Principles in Synthesis of Halogenated Nitropyridinols
The pursuit of environmentally benign synthetic routes for halogenated nitropyridinols is driven by the need to minimize hazardous waste, reduce energy consumption, and utilize safer reagents. Traditional methods for producing these compounds often rely on harsh conditions and toxic chemicals, prompting the exploration of greener alternatives for key synthetic steps like bromination and nitration.
Greener Bromination Strategies:
Conventional bromination of aromatic compounds, including pyridinols, often employs liquid bromine, which is highly toxic and corrosive. Green chemistry seeks to replace this hazardous reagent with safer alternatives. One such approach is the in situ generation of bromine from less hazardous sources. For instance, the oxidation of hydrobromic acid with hydrogen peroxide can produce bromine under milder conditions, with water as the primary byproduct. beyondbenign.orgyoutube.com Another strategy involves the use of solid brominating agents like pyridinium tribromide, which is a stable solid that is easier to handle than liquid bromine and can be used in more environmentally friendly solvents like ethanol. researchgate.netscribd.com
Enzymatic halogenation presents a highly selective and green alternative. nih.govfrontiersin.org Halogenase enzymes can catalyze the bromination of aromatic rings with high regioselectivity under mild, aqueous conditions, thereby avoiding the need for harsh reagents and protecting groups. nih.gov While the direct enzymatic bromination of nitropyridinols is still an emerging area, the principles have been successfully applied to other aromatic substrates.
Greener Nitration Approaches:
The nitration of brominated pyridinols is a critical step that traditionally uses a mixture of concentrated nitric acid and sulfuric acid, a combination that is highly corrosive and generates significant acidic waste. researchgate.netresearchgate.net Green alternatives focus on replacing this mixed acid system.
Solid acid catalysts, such as zeolites (e.g., H-beta), supported heteropoly acids, or sulfated metal oxides, offer a recyclable and less corrosive option. researchgate.netresearchgate.net These catalysts can facilitate nitration using nitric acid under milder conditions and can be easily separated from the reaction mixture, minimizing waste. researchgate.net For example, the nitration of fluorotoluenes has been successfully demonstrated using solid acid catalysts with good conversion and selectivity. researchgate.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The use of safer nitrating agents, such as calcium nitrate (B79036) in acetic acid, under microwave irradiation has been shown to be an efficient method for the nitration of phenolic compounds. gordon.edu This approach avoids the use of strong mineral acids and offers a rapid and high-yield pathway to nitroaromatic compounds. gordon.edu
Photocatalytic methods also represent a promising green approach. Aromatic nitration can be achieved using UV radiation in the presence of nitrite (B80452) ions, offering a pathway that operates under ambient conditions and avoids harsh reagents. researchgate.net
Alternative Solvents and Reaction Conditions:
The choice of solvent is a key consideration in green chemistry. Many traditional syntheses of pyridine derivatives utilize dipolar aprotic solvents like DMF or NMP, which are now facing restrictions due to their toxicity. nih.gov The exploration of greener solvents such as bio-derived alternatives like Cyrene, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or carbonate-based solvents is an active area of research. nih.gov In some cases, solvent-free reaction conditions can be achieved, further reducing the environmental impact of the synthesis. rsc.org
Waste Reduction and Atom Economy:
A core principle of green chemistry is the maximization of atom economy and the reduction of waste. chimia.ch This can be achieved through the development of catalytic processes and one-pot syntheses that minimize the number of isolation and purification steps. For example, a one-pot, three-component reaction for the synthesis of phenanthrenes highlights the potential for domino reactions to improve efficiency and reduce waste. acs.org Applying similar principles to the synthesis of halogenated nitropyridinols could lead to more sustainable manufacturing processes.
The following tables summarize research findings on greener synthetic approaches relevant to the synthesis of halogenated nitropyridinols.
Interactive Data Table: Greener Bromination Approaches
| Brominating Agent | Substrate Example | Solvent | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridinium tribromide | (E)-Stilbene | Ethanol | Solid, safer handling, less toxic solvent | >60 | researchgate.net |
| HBr / H₂O₂ | (E)-Stilbene | Ethanol | In situ generation of Br₂, water as byproduct | Not specified | beyondbenign.orgyoutube.com |
| Halogenase Enzymes | Tryptophan | Water | High regioselectivity, mild aqueous conditions | Not specified | nih.gov |
| N-Halosuccinimides | Substituted Pyridines | Not specified | Mild conditions, high regioselectivity | Not specified | chemrxiv.org |
Interactive Data Table: Greener Nitration Approaches
| Nitrating System | Substrate Example | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| Ca(NO₃)₂ / Acetic Acid (Microwave) | 4-hydroxyacetophenone | High yield, rapid, avoids strong mineral acids | High | gordon.edu |
| Solid Acid Catalyst (H-beta) | 3-fluorotoluene | Recyclable catalyst, high selectivity | >79 (conversion) | researchgate.net |
| Nitric acid / Trifluoroacetic anhydride | Pyridines | Avoids sulfuric acid | 10-83 | rsc.org |
| Dinitrogen pentoxide / SO₂/HSO₃⁻ | Pyridine | High yield for 3-nitropyridine | 77 | researchgate.net |
| UV radiation / NaNO₂ | Phenol | Ambient conditions, avoids harsh reagents | Not specified | researchgate.net |
Chemical Reactivity and Transformation Studies of 2 Bromo 6 Nitropyridin 4 Ol
Nucleophilic Substitution Reactions
The pyridine (B92270) ring in 2-Bromo-6-nitropyridin-4-ol is electron-deficient, a characteristic that is further intensified by the presence of the electron-withdrawing nitro group. This electronic nature makes the compound susceptible to nucleophilic attack.
Reactivity at the Bromine-Substituted Position
The bromine atom at the 2-position of the pyridine ring serves as a good leaving group, making this site a primary target for nucleophilic substitution reactions. cymitquimica.com The carbon atom bonded to the bromine is activated towards attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position, rendering the compound a versatile intermediate in the synthesis of more complex molecules. cymitquimica.com The substitution of the bromine atom can be achieved with nucleophiles such as amines, thiols, and alkoxides under appropriate reaction conditions.
Influence of Nitro and Hydroxyl Groups on Ring Activation
The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of the nitro and hydroxyl substituents. The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. This activation is particularly pronounced at the positions ortho and para to the nitro group.
Conversely, the hydroxyl group is an electron-donating group, which can activate the ring towards electrophilic substitution. However, in the context of nucleophilic substitution, its primary role is often related to its ability to participate in hydrogen bonding, which can influence the compound's solubility and interaction with reagents. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group creates a unique electronic environment within the molecule, directing the regioselectivity of nucleophilic attack. Specifically, the presence of the nitro group enhances the electrophilicity of the carbon atoms at positions 2 and 4, facilitating nucleophilic attack at these sites. abertay.ac.uk
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be chemically reduced to an amino group, providing a pathway to amino-pyridinol derivatives.
Formation of Amino-Pyridinol Derivatives
The reduction of the nitro group in this compound leads to the formation of 2-amino-6-bromopyridin-4-ol. This transformation is a common and crucial step in the synthesis of various substituted pyridines. The resulting amino group can then be further functionalized, expanding the synthetic utility of the molecule. For instance, the reduction of related nitropyridines to their corresponding anilines is a well-established synthetic strategy. ambeed.comambeed.com
Selective Reduction Methodologies
Achieving the selective reduction of the nitro group without affecting other functional groups, such as the bromine atom, is a key consideration. Various reducing agents and methodologies have been developed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum-based catalysts. rsc.org Chemical reducing agents such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or calcium chloride are also employed. ambeed.com The choice of the reducing agent and reaction conditions is critical to ensure high chemoselectivity, preserving the bromo and hydroxyl functionalities. For example, catalytic transfer hydrogenation can be a mild and effective method. It has been shown that certain platinum nanoparticle catalysts can selectively reduce nitro groups in the presence of sensitive functionalities like halogens and carbonyls. rsc.org
Oxidation Chemistry of the Hydroxyl Group
The hydroxyl group at the 4-position of the pyridine ring can undergo oxidation to yield a corresponding ketone. This reaction is a fundamental transformation in organic chemistry for converting secondary alcohols to ketones. ambeed.com The oxidation of the hydroxyl group in this compound would result in the formation of 2-bromo-6-nitro-pyridin-4-one. Various oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC), are commonly used for the oxidation of alcohols. ambeed.com Photoinduced oxidation using nitroarenes has also been reported as a method for converting alcohols to ketones. nih.gov
Cross-Coupling Reactions
The presence of a bromine atom, a good leaving group, makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. eie.gr
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. eie.grnih.gov The bromine atom at the 2-position of the pyridine ring serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. For related bromo-nitropyridine derivatives, Suzuki-Miyaura coupling has been effectively used to form biaryl compounds. researchgate.netnih.gov For instance, coupling of bromo-pyrazolo[1,5-a]pyridin-4-ol derivatives with aryl boronic acids under Suzuki conditions is a key step in synthesizing complex heterocyclic systems. google.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.netmdpi.com The general method has been successfully applied to various challenging heteroaryl bromides. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.org This method has been used to synthesize substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine (B18158) and various terminal acetylenes. researchgate.netresearchgate.netlookchem.com The catalytic system typically consists of a palladium source, such as Pd(CF₃COO)₂, and a copper(I) co-catalyst (e.g., CuI), along with a phosphine (B1218219) ligand and a base like triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net This reaction is instrumental in creating precursors for more complex molecules, including those with potential biological activity. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base. mdpi.com While specific examples for this compound are not detailed, the general applicability of Heck reactions to aryl bromides suggests its potential for vinylating the pyridine ring. eie.grmdpi.comorganic-chemistry.org
Table 1: Overview of Palladium-Catalyzed Reactions on Analogous Bromopyridines
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl bromide, Aryl/heteroaryl boronic acid | Pd(OAc)₂, Pd₂(dba)₃, various ligands, base | Biaryl/heteroaryl compounds | nih.govgoogle.com |
| Sonogashira | Aryl bromide, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base | Aryl-alkynes | researchgate.netmdpi.comresearchgate.net |
| Heck | Aryl bromide, Alkene | Pd(OAc)₂, base | Substituted alkenes | mdpi.comorganic-chemistry.org |
Beyond palladium, other transition metals can mediate important coupling reactions.
Copper-Mediated Reactions: Copper catalysis is particularly relevant for Sonogashira reactions, where it often serves as a co-catalyst with palladium to facilitate the reaction at lower temperatures. libretexts.orgmdpi.comresearchgate.net Copper-mediated Ullmann coupling reactions have also been historically significant for forming carbon-carbon and carbon-heteroatom bonds, representing a potential, albeit often harsher, alternative to palladium-catalyzed methods. anu.edu.au
Derivatization Strategies
The functional groups of this compound provide multiple avenues for derivatization, allowing for systematic modification of the molecule's properties and the synthesis of a diverse range of compounds. walisongo.ac.id
The hydroxyl group at the 4-position is a key site for functionalization.
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. For example, a similar compound, 6-bromo-pyrazolo[1,5-a]pyridin-4-ol, was alkylated with 1,2-difluoro-4-nitrobenzene using sodium hydride as a base in DMF to produce the corresponding ether. google.com This strategy allows for the introduction of various aryl or alkyl substituents.
Conversion to Halide: The hydroxyl group can be replaced by a halogen. For instance, treating 2-methyl-3-nitropyridin-4-ol (B170364) with phosphorus oxybromide (POBr₃) at high temperatures converts the hydroxyl group into a bromine atom. chemicalbook.com This transformation creates a new site for subsequent cross-coupling or nucleophilic substitution reactions.
Esterification/Acylation: The hydroxyl group is expected to readily react with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters, a common transformation for phenolic hydroxyls. ambeed.com
The electron-withdrawing nitro group is a versatile functional group that can undergo several important transformations. kyoto-u.ac.jp
Reduction to an Amine: The most common reaction of the nitro group in this context is its reduction to an amino group. This transformation fundamentally alters the electronic properties of the pyridine ring, changing it from electron-deficient to electron-rich. Standard procedures for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or chemical reduction with reagents such as tin(II) chloride or iron in acidic media. ambeed.comntnu.nochemicalbook.com The resulting aminopyridine is a key intermediate for synthesizing amides, sulfonamides, and other heterocyclic systems. google.comjst.go.jp
The bromine atom is the primary site for cross-coupling reactions as previously discussed, but it can also participate in other transformations.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions. cymitquimica.com The presence of the strongly electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, facilitating the displacement of the bromide. For instance, similar bromo-pyridines react with nucleophiles like amines or thiols to form substituted pyridines. Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a modern and efficient method for achieving this transformation with amines. google.com
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data and Analysis
In the ¹H NMR spectrum of 2-Bromo-6-nitropyridin-4-ol, the pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region. The electron-withdrawing nature of the nitro and bromo groups, combined with the electronic effects of the hydroxyl group, will significantly influence the chemical shifts of the remaining ring protons. The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | 7.8 - 8.2 | Singlet | Downfield shift due to the adjacent electron-withdrawing nitro group. |
| H-5 | 7.4 - 7.8 | Singlet | Influenced by the adjacent bromo and meta nitro groups. |
| -OH | 5.0 - 10.0 | Broad Singlet | Chemical shift is variable and depends on solvent, temperature, and concentration. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data and Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbons directly attached to the electronegative bromo, nitro, and oxygen atoms are expected to be significantly deshielded and appear at lower field.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 115 - 120 |
| C-4 | 160 - 165 |
| C-5 | 110 - 115 |
| C-6 | 150 - 155 |
Advanced Two-Dimensional (2D) NMR Techniques
To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, although in this specific molecule with two uncoupled ring protons, its utility would be in confirming the absence of coupling. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-2, C-4, and C-6).
Vibrational Spectroscopy for Molecular Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The hydroxyl group will exhibit a broad absorption band in the high-frequency region. The nitro group has two characteristic strong stretching vibrations. The C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region, and the C-Br stretching frequency will be observed at lower wavenumbers.
Expected FT-IR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |
| N-O stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C=C / C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 650 | Medium to Weak |
Raman Spectroscopy
Raman spectroscopy, being a complementary technique to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. The pyridine ring vibrations will also give rise to characteristic Raman signals. The C-Br stretch, being a polarizable bond, should also be Raman active.
Expected Raman Data for this compound:
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |
| N-O stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| Pyridine ring breathing mode | 980 - 1050 | Strong |
| C-Br stretch | 500 - 650 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of a compound's elemental composition and unambiguous confirmation of its molecular formula. For this compound, with the molecular formula C₅H₃BrN₂O₃, HRMS is crucial for distinguishing it from other compounds with the same nominal mass.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance ratio. libretexts.orglibretexts.orgchemguide.co.uk This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uk
| Isotopologue Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₅H₃⁷⁹BrN₂O₃ | 217.9327 | 100.0 |
| C₅H₃⁸¹BrN₂O₃ | 219.9306 | 98.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for identifying and quantifying volatile and semi-volatile compounds. libretexts.org For a polar molecule like this compound, a derivatization step, such as silylation, may be required to increase its volatility for GC analysis. nih.gov
In the mass spectrometer, the molecule undergoes fragmentation upon ionization. The fragmentation pattern provides a structural fingerprint. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). nih.govnih.gov The presence of the bromine atom and the pyridine ring also leads to characteristic fragments.
Expected Fragmentation Pathways:
Loss of NO₂: A significant fragment corresponding to [M - NO₂]⁺.
Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M - Br]⁺.
Loss of CO: A common fragmentation for phenolic compounds and pyridones.
| Fragment Ion | Description | Expected m/z (using ⁷⁹Br) |
|---|---|---|
| [C₅H₃BrN₂O₃]⁺ | Molecular Ion | 218 |
| [C₅H₃BrO]⁺ | Loss of N₂O₂ | 158 |
| [C₅H₃N₂O₃]⁺ | Loss of Bromine radical | 139 |
| [C₄H₃BrN₂O₂]⁺ | Loss of Carbon Monoxide | 190 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govruppweb.org By diffracting X-rays off a single crystal of this compound, a detailed map of the electron density can be generated, allowing for the elucidation of its molecular structure. nih.govyoutube.com
This technique provides precise measurements of:
Bond Lengths and Angles: Confirming the geometry of the pyridine ring and its substituents.
Planarity: Determining the planarity of the pyridine ring.
Conformation: Revealing the orientation of the hydroxyl and nitro groups relative to the ring.
Intermolecular Interactions: Identifying non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonding (from the -OH group to a nitrogen or oxygen atom on an adjacent molecule) and π-π stacking interactions between pyridine rings. acs.orgeurjchem.com
While specific crystal structure data for this compound is not publicly available, analysis of related pyridine derivatives suggests that it would likely crystallize in a common space group like P2₁/c or Pna2₁. eurjchem.comwikipedia.org The resulting structural data would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic wikipedia.org |
| Space Group | e.g., P2₁/c eurjchem.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Z Value | Number of molecules per unit cell |
| Hydrogen Bonds | Details of donor-acceptor distances and angles |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.
The structure of this compound contains several features that influence its UV-Vis spectrum:
Pyridine Ring: An aromatic system that undergoes π → π* transitions. youtube.com
Nitro Group (-NO₂): A strong chromophore that also participates in n → π* transitions.
Hydroxyl (-OH) and Bromo (-Br) Groups: These are auxochromes, which can modify the absorption wavelength and intensity of the primary chromophores.
The electronic transitions expected for this molecule include π → π* and n → π. libretexts.orgyoutube.com The π → π transitions are typically high-intensity absorptions, while n → π* transitions (involving the non-bonding electrons on the oxygen of the nitro group and the nitrogen of the pyridine ring) are of lower intensity. The absorption maxima are sensitive to the solvent polarity, a phenomenon known as solvatochromism. For instance, studies on related pyridine derivatives show that absorption bands can shift depending on whether the solvent is protic or aprotic. researchgate.net
| Electronic Transition | Expected Wavelength (λmax) Range | Description |
|---|---|---|
| π → π | 200-300 nm | High-intensity transition associated with the aromatic system. libretexts.org |
| n → π | >300 nm | Lower-intensity transition involving non-bonding electrons on N and O atoms. youtube.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
